molecular formula C7H12O4 B141764 2-Ethoxyethyl oxirane-2-carboxylate CAS No. 126433-46-3

2-Ethoxyethyl oxirane-2-carboxylate

Katalognummer B141764
CAS-Nummer: 126433-46-3
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: OSWNTEFJLJJKBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a chemical compound with the molecular formula C7H12O4. It is an ester that is commonly used in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its potential applications in the field of organic chemistry.

Wirkmechanismus

The mechanism of action of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Its ability to participate in ring-opening reactions makes it a valuable tool for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate. However, it is considered to be a relatively safe compound with low toxicity levels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate is its versatility in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for organic chemists. However, its use is limited in certain reactions due to its high reactivity and potential for side reactions.

Zukünftige Richtungen

There are several potential future directions for research on 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate. One area of interest is the development of new synthetic methods that utilize this compound. Additionally, there is potential for the development of new applications in the fields of materials science and biotechnology. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate is a valuable compound with potential applications in various fields of organic chemistry. Its unique chemical properties make it a valuable tool for organic chemists, and there is potential for further research in the future.

Synthesemethoden

The synthesis of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate can be achieved through the reaction of 2-Ethoxyethyl oxirane-2-carboxylateene oxide and 2-Ethoxyethyl oxirane-2-carboxylate chloroformate. This reaction is typically carried out in the presence of a catalyst, such as tri2-Ethoxyethyl oxirane-2-carboxylateamine or pyridine. The resulting product is a clear, colorless liquid with a fruity odor.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties make it a valuable tool for organic chemists.

Eigenschaften

CAS-Nummer

126433-46-3

Produktname

2-Ethoxyethyl oxirane-2-carboxylate

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-ethoxyethyl oxirane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-2-9-3-4-10-7(8)6-5-11-6/h6H,2-5H2,1H3

InChI-Schlüssel

OSWNTEFJLJJKBG-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1CO1

Kanonische SMILES

CCOCCOC(=O)C1CO1

Synonyme

Oxiranecarboxylic acid, 2-ethoxyethyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.